molecular formula C25H35N5O B6453458 2-methyl-3-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoxaline CAS No. 2549053-68-9

2-methyl-3-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoxaline

Cat. No.: B6453458
CAS No.: 2549053-68-9
M. Wt: 421.6 g/mol
InChI Key: MHNCPRJQCRNNJT-UHFFFAOYSA-N
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Description

2-methyl-3-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoxaline is a useful research compound. Its molecular formula is C25H35N5O and its molecular weight is 421.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.28416076 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-3-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O/c1-20(2)29-17-15-28(16-18-29)12-6-7-19-31-22-10-13-30(14-11-22)25-21(3)26-23-8-4-5-9-24(23)27-25/h4-5,8-9,20,22H,10-19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNCPRJQCRNNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)OCC#CCN4CCN(CC4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-3-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoxaline (CAS Number: 2549053-68-9) is a complex organic molecule with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H35N5OC_{25}H_{35}N_{5}O with a molecular weight of 421.6 g/mol. The structural complexity includes piperazine and piperidine moieties, which are often associated with various biological activities.

PropertyValue
Molecular FormulaC25H35N5O
Molecular Weight421.6 g/mol
CAS Number2549053-68-9

Anticancer Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values lower than those of standard chemotherapeutics like doxorubicin. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to its antimicrobial effects, warranting further exploration in this area.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized derivatives of quinoxaline and evaluated their anticancer properties. One derivative showed promising results in inhibiting the growth of A431 and Jurkat cells, with an IC50 value significantly lower than that of the reference drug doxorubicin. Molecular dynamics simulations indicated that the compound interacts with proteins involved in apoptosis, suggesting a potential mechanism for its anticancer activity.

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial efficacy of similar compounds against Mycobacterium tuberculosis. The results indicated that several derivatives exhibited IC90 values ranging from 3.73 to 4.00 μM, highlighting their potential as anti-tubercular agents. These findings suggest that further optimization could lead to effective treatments for resistant strains of tuberculosis.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein kinases involved in cell signaling pathways.
  • DNA Interaction : Some derivatives exhibit the ability to intercalate DNA, disrupting replication and transcription processes.
  • Membrane Disruption : The amphiphilic nature of the compound may facilitate membrane disruption in microbial cells.

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